amino}-2-diazonioethen-1-olate CAS No. 478369-64-1](/img/structure/B12572258.png)
1-{[Bis(trimethylsilyl)methyl](cyclohexyl)amino}-2-diazonioethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate is a chemical compound known for its unique structure and reactivity. This compound features a diazonium group, which is a functional group commonly used in organic synthesis, particularly in the formation of azo compounds. The presence of the bis(trimethylsilyl)methyl and cyclohexyl groups further enhances its chemical properties, making it a valuable compound in various scientific research applications.
Méthodes De Préparation
The synthesis of 1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate typically involves multiple steps. One common method includes the reaction of bis(trimethylsilyl)methylamine with cyclohexylamine, followed by the introduction of a diazonium group through diazotization. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and low temperatures to stabilize the diazonium intermediate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of azo compounds, which are important in dye and pigment industries.
Biology: The compound can be used as a labeling reagent in biological studies to track molecular interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate involves the reactivity of the diazonium group. This group can undergo various reactions, such as coupling with aromatic compounds to form azo compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.
Comparaison Avec Des Composés Similaires
1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate can be compared with other diazonium compounds, such as:
1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate: Similar structure but with different substituents.
Bis(trimethylsilyl)amine: Another compound with trimethylsilyl groups, used in different applications. The uniqueness of 1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to other similar compounds.
Propriétés
Numéro CAS |
478369-64-1 |
|---|---|
Formule moléculaire |
C15H31N3OSi2 |
Poids moléculaire |
325.60 g/mol |
Nom IUPAC |
N-[bis(trimethylsilyl)methyl]-N-cyclohexyl-2-diazoacetamide |
InChI |
InChI=1S/C15H31N3OSi2/c1-20(2,3)15(21(4,5)6)18(14(19)12-17-16)13-10-8-7-9-11-13/h12-13,15H,7-11H2,1-6H3 |
Clé InChI |
YONNTXOPOQUHBB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(N(C1CCCCC1)C(=O)C=[N+]=[N-])[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester](/img/structure/B12572177.png)
![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)
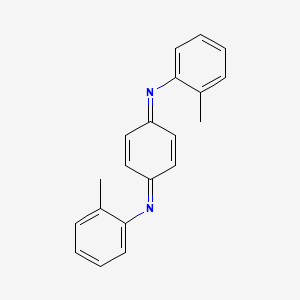


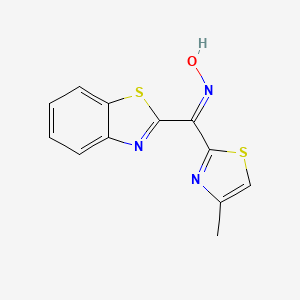
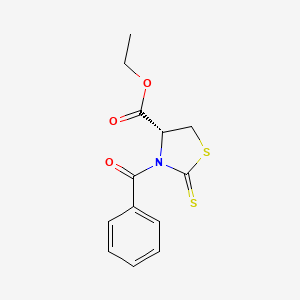
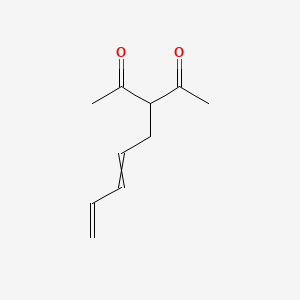
![Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl-](/img/structure/B12572211.png)
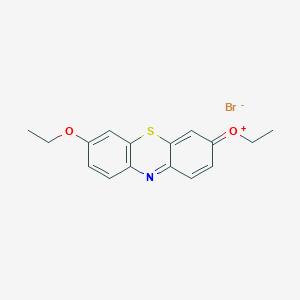
![Benzenepropanoic acid, 3-cyano-a-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B12572223.png)
![diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate](/img/structure/B12572232.png)
![methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate](/img/structure/B12572248.png)

